

N-Methyl Norcarfentanil: An In-Depth Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methyl Norcarfentanil, a significant analog of fentanyl, intended for use as a reference material in research and forensic applications. This document outlines its chemical properties, analytical characterization, pharmacological context, and the experimental protocols relevant to its study.

Introduction

N-methyl Norcarfentanil (R-32395) is an opioid analgesic that is structurally related to carfentanil, one of the most potent opioids known.[1] It was first synthesized by the team at Janssen Pharmaceutica led by Paul Janssen, who were investigating the structure-activity relationships of fentanyl-related compounds.[1] While carfentanil is used as a tranquilizer for large animals, N-methyl Norcarfentanil is noted to be several thousand times weaker, with its potency being only slightly greater than that of morphine.[1] Its significance in the scientific community lies in its utility as an analytical reference standard for the identification and quantification of fentanyl analogs in forensic and research settings.[2][3]

Chemical and Physical Properties

N-methyl Norcarfentanil is characterized by a methyl group replacing the phenethyl group attached to the piperidine nitrogen of carfentanil. This structural modification significantly



reduces its opioid activity while retaining the core structure necessary for analytical comparison.[1]

Table 1: Chemical and Physical Data for N-methyl Norcarfentanil and its Hydrochloride Salt

Property	N-methyl Norcarfentanil (Base)	N-methyl Norcarfentanil HCl (Salt)	Reference(s)
IUPAC Name	methyl 1-methyl-4-(N- phenylpropanamido)pi peridine-4-carboxylate	methyl 1-methyl-4-(N- phenylpropionamido)p iperidine-4- carboxylate hydrochloride	[1][2]
CAS Number	59708-50-8	2748623-59-6	[1][2]
Molecular Formula	C17H24N2O3	C17H25CIN2O3	[1][2]
Molar Mass	304.39 g/mol	340.85 g/mol	[1][2]
Exact Mass	340.1554	[2]	
Purity	99.9%	>98%	[2][4]
Appearance	White solid material	To be determined	[2][5]
InChI Key	KKEVIELPQLXPRR- UHFFFAOYSA-N	XTQFSXHVCPAPJC- UHFFFAOYSA-N	[1][2]

Analytical Characterization

As a reference material, the analytical profile of N-methyl Norcarfentanil is crucial for its use in analytical laboratories. Various chromatographic and spectroscopic techniques are employed for its identification and quantification.

Table 2: Analytical Data for N-methyl Norcarfentanil



Analytical Technique	Parameter	Value	Reference(s)
GC-MS (EI)	GC Retention Time (min)	7.77	[4]
Base Peak (m/z)	96	[4]	
Other Major Peaks (m/z)	155, 140	[4]	_
LC-MS/MS	[M+H] ⁺ (m/z)	305.1860	[6]
Retention Time (min)	4.25	[6]	
Limit of Detection (LOD) (ng/mL)	0.25	[6]	
Limit of Quantitation (LOQ) (ng/mL)	0.50	[6]	_
Limit of Identification (LOI) (ng/mL)	2.50	[6]	_

Experimental Protocols

- Instrumentation: Agilent GC-MS system.[4]
- GC Method: The GC method is retention time locked to tetracosane.[4]
- Injector: Split mode (1:5) with an injector temperature of 280°C.[4]
- MSD: Electron Ionization (EI) at 70 eV. The transfer line temperature is 235°C, with the source and quadrupole temperatures at 280°C and 180°C, respectively. The scan range is from m/z 50 to 550 amu.[4]
- Instrumentation: A Thermo Scientific[™] TSQ Quantis[™] tandem mass spectrometer with a Thermo Scientific[™] Vanquish[™] HPLC system.[7]
- Ionization Mode: Positive Electrospray Ionization (ESI).[7]



- Mobile Phases: Mobile phase A consists of 2 mM ammonium formate in water with 0.1% formic acid. Mobile phase B is a mixture of 2 mM ammonium formate in methanol:acetonitrile (50:50 v:v) with 0.1% formic acid.[6]
- Sample Preparation: Fentanyl analog standards are typically prepared in methanol and diluted serially with urine or other biological matrices to create calibration curves.[6]

Synthesis

While a specific, detailed synthesis protocol for N-methyl Norcarfentanil is not readily available in the provided search results, a plausible synthetic route can be inferred from the general synthesis of fentanyl and its analogs. The synthesis often involves the alkylation of a piperidone derivative followed by reductive amination and subsequent acylation.

Representative Synthetic Protocol (based on fentanyl analog synthesis)

- N-methylation of Norcarfentanil: The most direct conceptual route would be the N-methylation of Norcarfentanil. Norcarfentanil is a known metabolite of carfentanil.
- Synthesis from Piperidone Precursors: A more likely de novo synthesis would follow a path similar to other fentanyl analogs, starting from a suitable piperidone derivative. A potential precursor would be 1-methyl-4-piperidone. The synthesis would proceed through reductive amination with aniline to form the 4-anilino-1-methylpiperidine intermediate, followed by acylation with propionyl chloride to yield N-methyl Norfentanil. A final step would introduce the carbomethoxy group at the 4-position.

Pharmacology and Signaling

N-methyl Norcarfentanil is an opioid analgesic, and its pharmacological effects are mediated through interaction with opioid receptors.[1] Fentanyl and its analogs are known to be agonists of the μ -opioid receptor, a G-protein coupled receptor (GPCR).[9][10]

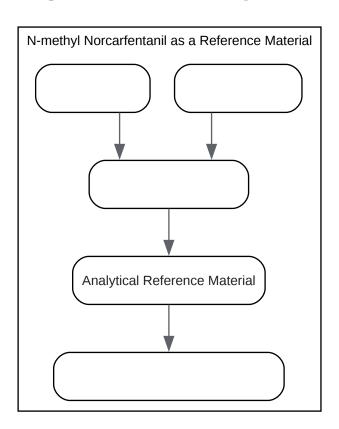
Upon binding of an agonist like N-methyl Norcarfentanil, the μ -opioid receptor is expected to undergo a conformational change, leading to the activation of intracellular signaling cascades. This typically involves:



- Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
- Inhibition of voltage-gated calcium channels.

These actions collectively result in a hyperpolarization and reduced excitability of neurons, producing analgesic effects. The side effects of fentanyl analogs, such as respiratory depression, itching, and nausea, are also mediated through these pathways.[1]

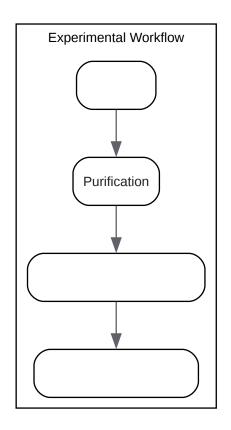
Visualizing the Logical Relationship and Workflow



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Caption: Logical relationship of N-methyl Norcarfentanil.



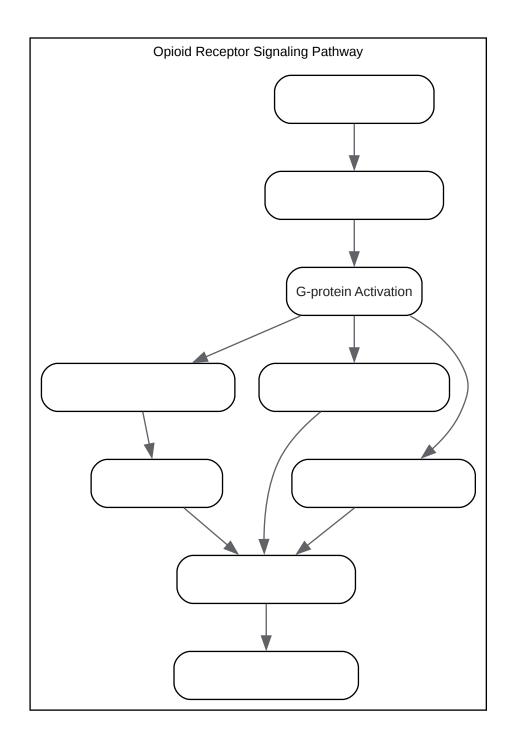


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Caption: Experimental workflow for N-methyl Norcarfentanil.

Visualizing the Signaling Pathway





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Caption: Expected signaling pathway of N-methyl Norcarfentanil.

Conclusion



N-methyl Norcarfentanil serves as an essential reference material for the scientific and forensic communities. Its well-characterized chemical and analytical properties, coupled with its structural relationship to highly potent fentanyl analogs, make it an invaluable tool for the development and validation of analytical methods aimed at detecting and quantifying controlled substances. Understanding its synthesis, analytical profile, and pharmacological context is crucial for its proper application in research and drug development.

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